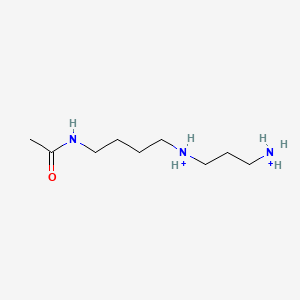
N-Trans-Sinapoyltyramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-trans-sinapoyltyramine is a hydroxycinnamic acid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Anti-Proliferative Effects in Cancer Cells
N-Trans-Sinapoyltyramine, along with related compounds like N-Caffeoyltyramine, has been studied for its potential anti-cancer effects. Research has shown that N-Caffeoyltyramine can inhibit the growth of cancer cells such as U937 and Jurkat by decreasing protein tyrosine kinase activity and activating caspase-3 activity. This suggests a potential role for similar compounds in cancer treatment (Park & Schoene, 2003).
Role in Plant Defense and Metabolism
N-Trans-Sinapoyltyramine has been identified in various plants, indicating its role in plant defense and metabolism. For instance, it has been isolated from whole plants of Corydalis edulis and Corydalis racemosa, suggesting its significance in plant biochemistry and potential applications in agriculture or botany (Peng et al., 2018), (Yao et al., 2020).
Potential for Reducing Anti-Nutritive Compounds in Crops
Studies have shown that manipulating compounds related to N-Trans-Sinapoyltyramine in crops like oilseed rape can reduce anti-nutritive components like sinapine, thereby enhancing their nutritional value. This could have significant implications for improving crop quality for human and animal consumption (Clauß et al., 2011).
Insights into Plant Bioactive Compounds
Research involving N-Trans-Sinapoyltyramine contributes to understanding the diversity of bioactive compounds in plants. For example, its isolation from Porcelia macrocarpa, a species in the Annonaceae family, broadens knowledge about the chemical constituents of this family and their potential medicinal applications (Chaves & Roque, 1997).
Impact on Seed Sinapine Content
Research on compounds related to N-Trans-Sinapoyltyramine, like sinapine, in Brassica juncea has shown that gene silencing can reduce seed sinapine content, again underscoring the potential for improving crop quality (Kajla et al., 2017).
Implications in Neurological and Inflammatory Disorders
Trans-Sinapic Acid, closely related to N-Trans-Sinapoyltyramine, has been studied for its neuroprotective and anti-inflammatory effects, highlighting the potential therapeutic applications of these compounds in treating diseases like Alzheimer's (Bais et al., 2018).
Eigenschaften
Produktname |
N-Trans-Sinapoyltyramine |
|---|---|
Molekularformel |
C19H21NO5 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C19H21NO5/c1-24-16-11-14(12-17(25-2)19(16)23)5-8-18(22)20-10-9-13-3-6-15(21)7-4-13/h3-8,11-12,21,23H,9-10H2,1-2H3,(H,20,22)/b8-5+ |
InChI-Schlüssel |
IEDBNTAKVGBZEP-VMPITWQZSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)NCCC2=CC=C(C=C2)O |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)NCCC2=CC=C(C=C2)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)NCCC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



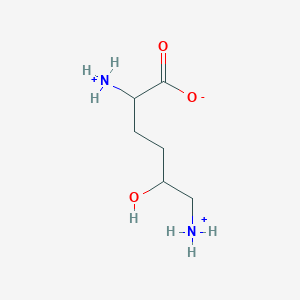
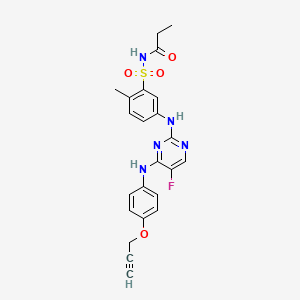
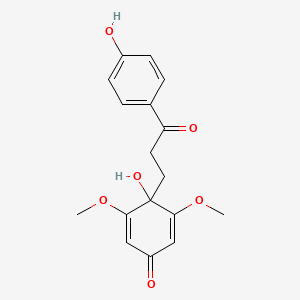
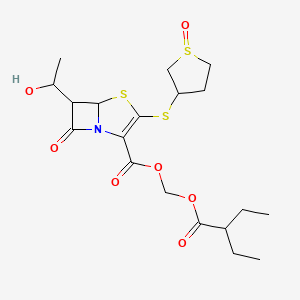


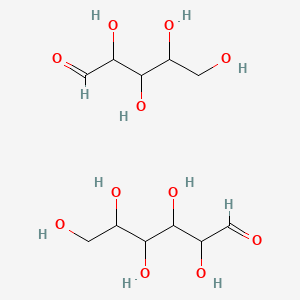
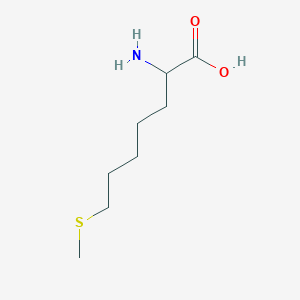
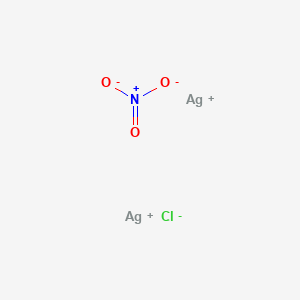

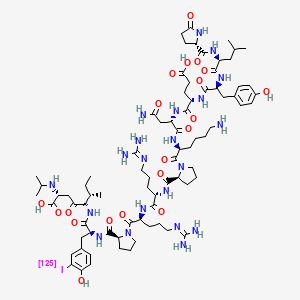
![N-[9-(3-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-3-oxopropyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1262806.png)

